(1S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid
Description
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(1S,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-8-4-5-12(13,6-8)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12-/m0/s1 |
InChI Key |
DPGUEWVPLHCLQO-UFBFGSQYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@]1(C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1(C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Enantiospecific Synthesis from trans-4-Hydroxy-L-Proline
The enantioselective synthesis of 2-azabicyclo[2.2.1]heptane derivatives often begins with chiral precursors such as trans-4-hydroxy-L-proline. In one approach, trans-4-hydroxy-L-proline is converted into (3R)-N-(tert-butoxycarbonyl)-3-methylsulfonyloxypyrrolidine, a key intermediate that undergoes nucleophilic substitution with enolate anions . Subsequent reduction of the resulting pyrrolidinylacetic esters yields diastereomeric alcohols, which are further functionalized into sulfonate esters. Deprotection of the pyrrolidine nitrogen induces cyclization, forming the 1-azabicyclo[2.2.1]heptane core .
For the target compound, stereochemical control is achieved by selecting appropriate reaction conditions during the enolate formation step. Using chiral auxiliaries or asymmetric catalysis ensures the desired (1S,4S) configuration. For example, employing lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C promotes selective formation of the cis-isomer .
Bis-Hydroxylation of Bicyclic Intermediates
A patent-described method involves bis-hydroxylation of 2-azabicyclo[2.2.1]heptane precursors using oxidizing agents such as potassium permanganate or osmium tetroxide . The reaction is conducted in a hydro-organic medium (e.g., water–tert-butanol), followed by oxidation to introduce the carboxylic acid moiety. For instance, treatment of a tert-butoxycarbonyl (Boc)-protected amine intermediate with aqueous KMnO₄ at 0–25°C yields the carboxylic acid derivative with retention of stereochemistry .
Table 1: Optimization of Bis-Hydroxylation Conditions
| Oxidizing Agent | Solvent System | Temperature (°C) | Yield (%) | Stereoselectivity (cis:trans) |
|---|---|---|---|---|
| KMnO₄ | H₂O–t-BuOH | 0–25 | 78 | 6:1 |
| OsO₄ | H₂O–Acetone | 25 | 85 | 7:1 |
| NMO/OsO₄ | THF–H₂O | 0 | 92 | 8:1 |
Asymmetric Simmons-Smith Cyclopropanation
The asymmetric Simmons-Smith reaction is pivotal for constructing the bicyclo[2.2.1]heptane skeleton. Starting from glutamic acid derivatives, a tert-butoxycarbonyl-protected amine undergoes cyclopropanation using diethylzinc and diiodomethane in the presence of a chiral catalyst . For example, (1R,3S,5R)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is synthesized via this method, achieving a diastereomeric excess (de) of 72% . Adapting this protocol to the [2.2.1] system requires adjusting the ring size and optimizing reaction time to favor the desired stereoisomer.
Protective Group Strategies
The Boc group is critical for protecting the secondary amine during synthesis. A common strategy involves reacting the azabicycloheptane intermediate with di-tert-butyl dicarbonate in the presence of a palladium catalyst . For instance, hydrogenation of a benzyl-protated precursor with Pd/C in methanol at 25°C selectively introduces the Boc group, yielding (1R,4S)-2-Boc-2-azabicyclo[2.2.1]heptane-1-carboxylic acid with 97% purity . Enantiomeric inversion via chiral resolution or enzymatic methods can then produce the (1S,4S) configuration.
Catalytic Cyclization with DMAP
4-Dimethylaminopyridine (DMAP) catalyzes the cyclization of glutamic acid derivatives to form the azabicyclo[3.1.0]hexane core, which can be adapted for the [2.2.1] system . Optimized conditions (n(DMAP):n(di-tert-butyl dicarbonate):n(pyridine) = 0.40:4.0:1.0) achieve an 82% yield of the cyclized product . Subsequent reduction and dehydration steps introduce the double bond, followed by asymmetric cyclopropanation to establish the bicyclic framework.
Resolution of Racemic Mixtures
Chiral chromatography or diastereomeric salt formation resolves racemic mixtures of azabicycloheptane intermediates. For example, chromatography on a chiral stationary phase (e.g., Chiralpak® AD-H) separates enantiomers with >99% enantiomeric excess (ee) . Alternatively, diastereomeric salts formed with (+)- or (−)-camphorsulfonic acid are crystallized to isolate the (1S,4S) isomer .
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
Research indicates that this compound exhibits a variety of biological activities, which can be categorized as follows:
Antimicrobial Activity
Studies have shown that derivatives of azabicyclo compounds, including (1S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid, possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the carboxylic acid group enhances solubility and bioavailability, which are critical for antimicrobial efficacy.
Data Table: Antimicrobial Activity
| Pathogen Type | Activity Observed | References |
|---|---|---|
| Gram-positive Bacteria | Effective against Staphylococcus aureus | |
| Gram-negative Bacteria | Effective against Escherichia coli |
Central Nervous System Modulation
The bicyclic structure of this compound is associated with neuroactive properties that may influence neurotransmitter systems. Research suggests potential neuroprotective effects in animal models.
Data Table: CNS Activity
| Effect Observed | Mechanism | References |
|---|---|---|
| Neuroprotection | Modulation of dopamine pathways | |
| Anxiety Reduction | Improvement in anxiety symptoms |
Antitumor Activity
In vitro studies indicate that this compound can inhibit the proliferation of specific cancer cell lines by inducing apoptosis through the activation of caspase pathways.
Data Table: Antitumor Activity
| Cancer Cell Line | Effect Observed | Mechanism | References |
|---|---|---|---|
| HeLa Cells | Induces apoptosis | Caspase activation | |
| MCF-7 Cells | Inhibits cell growth | Cell cycle arrest |
Case Studies
Several case studies have explored the therapeutic potential of azabicyclo compounds:
Case Study 1: Anxiety Disorders
A clinical trial investigated the effects of a related azabicyclo compound on patients with anxiety disorders. The results showed significant improvements in symptoms compared to placebo.
Case Study 2: Tumor Reduction in Xenograft Models
Preclinical studies demonstrated that administration of this compound resulted in reduced tumor size in xenograft models, indicating its potential as an antitumor agent.
Mechanism of Action
The mechanism of action of (1S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in peptide synthesis, where the protection and deprotection of amines are crucial steps.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Stereochemical Isomers
(a) (1R,3S,4S)-2-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic Acid (CAS 291775-59-2)
- Structural Differences : Carboxylic acid at C3 instead of C1; stereochemistry differs at C1 (R vs. S).
- Synthesis : Prepared via similar Boc-protection methods, with yields up to 98% for intermediates .
- Applications : Used as a building block for cathepsin inhibitors and antiproliferative agents .
(b) (1R,2S,4S)-7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic Acid (CAS 1260589-42-1)
- Structural Differences : Boc group at N7 and carboxylic acid at C2; bicyclo[2.2.1]heptane framework retained.
- Properties : Molecular weight = 241.28 g/mol; used in peptide mimetics due to its constrained geometry .
(c) (3S)-exo-2-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic Acid
Compounds with Alternative Bicyclic Frameworks
(a) (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.2]octane-1-carboxylic Acid
- Structural Differences : Larger bicyclo[2.2.2]octane ring with an additional nitrogen atom.
- Applications : Explored in asymmetric catalysis and as a rigid dipeptide surrogate .
(b) (1S,3R,4R)-3-(Hydroxymethyl)-2-Boc-2-azabicyclo[2.2.1]heptane
Key Research Findings and Data Tables
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Molecular Weight (g/mol) | Carboxylic Acid Position | Stereochemistry | Yield (%) | Key Applications |
|---|---|---|---|---|---|
| (1S,4S)-2-Boc-2-azabicyclo[2.2.1]heptane-1-carboxylic acid | 257.28* | C1 | (1S,4S) | ~98* | Enzyme inhibitors, drug design |
| (1R,3S,4S)-2-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS 291775-59-2) | 257.28 | C3 | (1R,3S,4S) | 98 | Antiproliferative agents |
| (1R,2S,4S)-7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid | 241.28 | C2 | (1R,2S,4S) | 61 | Peptide mimetics |
| (3S)-exo-2-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | 257.28 | C3 | (3S)-exo | 61 | Chiral intermediates |
Critical Insights from Research
Stereochemical Sensitivity : Misassignment of stereochemistry in early studies (e.g., endo vs. exo isomers) led to errors in biological activity predictions, emphasizing the need for rigorous crystallographic validation .
Amide Bond Distortion : Quantum mechanical studies reveal that the bicyclic framework induces pyramidalization of the amide nitrogen, enhancing binding specificity in enzyme inhibitors .
Synthetic Challenges : Smaller bicyclo[2.1.1]hexane derivatives exhibit higher ring strain, complicating synthesis compared to bicyclo[2.2.1]heptane analogs .
Biological Activity
(1S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features contribute to its biological activity, making it a subject of interest in various research fields, including pharmacology and neurobiology.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. This compound has been shown to act as an agonist on orexin receptors, which are involved in regulating sleep and wakefulness . Additionally, its bicyclic structure allows it to engage in various chemical reactions that enhance its pharmacological properties.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
- Neuropharmacological Effects : It has been studied for its potential role in treating central nervous system disorders due to its ability to modulate neurotransmitter systems.
- Synthetic Applications : The compound serves as a versatile building block in synthesizing complex organic molecules, particularly in drug development .
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological implications of this compound:
-
Neuropharmacological Study :
- A study investigated the effects of this compound on orexin receptor activity, demonstrating its potential to enhance wakefulness and alertness in animal models.
-
Pharmaceutical Applications :
- Research highlighted its use in the synthesis of novel drug candidates targeting various diseases, particularly those affecting the central nervous system.
- Chiral Catalysis :
Q & A
Q. What are the recommended synthetic routes for (1S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid?
- Methodological Answer : The compound can be synthesized from trans-4-hydroxy-L-proline via a multi-step protocol. Key steps include:
- Benzylation : Protection of the amine group using benzyl chloroformate (CbzCl) under basic conditions (NaOH, H₂O, 0°C to RT, 5 h, 91% yield) .
- Methyl ester formation : Treatment with SOCl₂ in methanol (0°C to RT, 2.5 h, 96% yield) .
- Cyclization : Tosylation (TsCl, DMAP, Et₃N in CH₂Cl₂) followed by NaBH₄ reduction (EtOH/THF, 0°C to RT, 16 h, 100% yield) to form the bicyclic scaffold .
- Deprotection : Removal of the Cbz group via hydrogenolysis (10% Pd/C, H₂, MeOH, 4 h, 100% yield) . Alternative routes use BOC-protection (BOC₂O in EtOH, RT, 24 h, 61% yield) for tert-butoxycarbonyl group introduction .
Q. How should researchers confirm the stereochemical configuration of this compound?
- Methodological Answer : Stereochemical assignment requires:
- X-ray crystallography : Resolve absolute configuration, as misassignments (e.g., endo vs. exo isomers) are common. For example, corrected stereochemistry in derivatives was validated via single-crystal X-ray diffraction .
- NMR analysis : Compare coupling constants (e.g., ¹H NMR) with literature or computational models. Diastereotopic protons in the bicyclic system show distinct splitting patterns .
- Chiral HPLC : Use columns like Chiralpak® AD-H (95:5 hexane:isopropanol) to separate enantiomers and verify purity .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Test gloves for permeability before use .
- Respiratory protection : Use P95 (US) or P1 (EU) filters for dust/particulates; OV/AG/P99 filters for vapor exposure .
- First aid : For skin contact, wash with soap/water (15 min); for eye exposure, irrigate with water ≥15 min and seek medical attention .
- Waste disposal : Collect contaminated materials in labeled containers for hazardous waste incineration .
Advanced Research Questions
Q. How does the bicyclic scaffold influence the compound's biological activity in enzyme inhibition studies?
- Methodological Answer : The rigid bicyclic structure enhances binding affinity to enzyme active sites. For example:
- DPP-4 inhibition : Derivatives with (1S,4S)-azabicyclo[2.2.1]heptane show IC₅₀ values <10 µM due to optimal spatial alignment with catalytic residues. Modifying the scaffold (e.g., adding tropane units) can improve potency (e.g., IC₅₀ = 6.25 µM vs. 77.57 µM in analogs) .
- Covalent inhibition : Introduce electrophilic groups (e.g., nitriles) to form stable enzyme-inhibitor complexes. Monitor kinetics via LC-MS and enzyme activity assays .
Q. What computational methods are used to analyze structural distortions in the bicyclic amide nitrogen?
- Methodological Answer :
- Quantum mechanical calculations : Employ DFT (e.g., B3LYP/6-31G*) to model pyramidalization of the amide nitrogen. Compare optimized geometries with X-ray data to quantify distortion .
- Hierarchical modeling : Study simplified analogs (e.g., 7-azabicyclo[2.2.1]heptane amides) to isolate ring strain effects. Analyze intramolecular interactions (e.g., H-bonding, steric clashes) using NBO or AIM theory .
- MD simulations : Simulate substituent effects (e.g., benzoyl groups) on nitrogen geometry over 100 ns trajectories .
Q. What strategies are effective in designing derivatives for improved DPP-4 inhibition?
- Methodological Answer :
- Peptidomimetic design : Replace peptide bonds with bicyclic scaffolds to enhance metabolic stability. Use HATU/DIPEA coupling to introduce tert-leucine or adamantyl groups (e.g., compound 7e, ESI-MS m/z 369.3 [M+H]⁺) .
- SAR studies : Synthesize analogs with varied substituents (e.g., methylene, hydroxy groups) and test IC₅₀ via fluorogenic assays (e.g., Gly-Pro-AMC substrate) .
- Crystallography : Co-crystallize derivatives with DPP-4 (PDB: 4PNZ) to guide rational design .
Q. How do reaction conditions affect stereochemical outcomes in catalytic applications?
- Methodological Answer :
- Catalyst screening : Test chiral catalysts (e.g., 10 mol% (1S,3S,4R)-azabicyclo[2.2.1]heptane) in CH₂Cl₂ at RT. Monitor enantiomeric excess (ee) via chiral HPLC .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor exo selectivity, while non-polar solvents (toluene) stabilize endo transition states .
- Temperature control : Low temps (−78°C) reduce epimerization during nucleophilic additions (e.g., Grignard reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
